

Comparative pharmacodynamic profiling of Ceftolozane and ceftazidime

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Compound of Interest

Compound Name: Ceftolozane

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A Comparative Pharmacodynamic Profile: Ceftolozane vs. Ceftazidime

This guide provides a detailed comparison of the pharmacodynamic properties of **ceftolozane** and ceftazidime, two cephalosporin antibiotics critical in the management of infections caused by multidrug-resistant Gram-negative bacteria, particularly *Pseudomonas aeruginosa*. The addition of β -lactamase inhibitors, tazobactam to **ceftolozane** and avibactam to ceftazidime, significantly broadens their spectrum of activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of **ceftolozane**, often combined with tazobactam (C/T), is consistently demonstrated to be superior to ceftazidime, particularly against challenging isolates of *P. aeruginosa*. **Ceftolozane**'s structural design, featuring a heavier side-chain, provides enhanced stability against hydrolysis by AmpC β -lactamases, a common resistance mechanism in *P. aeruginosa*.^[1] Furthermore, its efficacy is less affected by the loss of porin channels, another mechanism that can reduce the susceptibility to ceftazidime.^[1]

Numerous studies highlight that C/T exhibits greater in vitro activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) *P. aeruginosa* compared to ceftazidime/avibactam (CZA).^[2] Against β -lactam-resistant *P. aeruginosa*, C/T has shown higher susceptibility rates

than CZA (72.5% vs. 61.8%).^[3] Notably, a significant portion of CZA-resistant isolates remain susceptible to C/T.^[3]

However, the activity of CZA is noteworthy against isolates producing certain β -lactamases, such as *Klebsiella pneumoniae* carbapenemases (KPCs) and OXA-48, where it generally shows better activity than C/T. Against extended-spectrum β -lactamase (ESBL)-producing isolates, both combinations show high susceptibility, though CZA may have slightly lower minimum inhibitory concentrations (MICs).

Table 1: Comparative In Vitro Activity against *Pseudomonas aeruginosa*

Antibiotic Combination	Isolate Phenotype	MIC50 ($\mu\text{g/mL}$)	MIC90 ($\mu\text{g/mL}$)	Susceptibility (%)	Reference
Ceftolozane/Tazobactam	Multidrug-Resistant	0.5	4	95	
Ceftazidime/Avibactam	Multidrug-Resistant	1.5	-	94	
Ceftolozane/Tazobactam	Meropenem-Resistant	-	-	92	
Ceftazidime/Avibactam	Meropenem-Resistant	-	-	92	
Ceftolozane/Tazobactam	Beta-Lactam-Resistant	-	-	72.5	
Ceftazidime/Avibactam	Beta-Lactam-Resistant	-	-	61.8	

Table 2: Comparative In Vitro Activity against Enterobacteriaceae

Antibiotic Combination	Organism Group	MIC50 (µg/mL)	MIC90 (µg/mL)	Susceptibility (%)	Reference
Ceftolozane/ Tazobactam	ESBL-producing isolates	0.38	-	96.6	
Ceftazidime/ Avibactam	ESBL-producing isolates	0.125	-	100	
Ceftolozane/ Tazobactam	Carbapenem-Resistant Enterobacteriaceae (CRE)	≥256	-	10	
Ceftazidime/ Avibactam	Carbapenem-Resistant Enterobacteriaceae (CRE)	≥256	-	45	

In Vivo Efficacy: Animal Model Data

Animal infection models are crucial for evaluating the in vivo pharmacodynamics of antimicrobial agents and for predicting their clinical success. A rabbit pneumonia model was utilized to compare the efficacy of **ceftolozane** with ceftazidime and other β-lactams against *P. aeruginosa*. In this model, **ceftolozane** demonstrated dose-dependent efficacy. A higher dose of **ceftolozane** (2g three times daily) resulted in a significantly greater reduction in pulmonary bacterial load compared to a lower dose (1g three times daily) and was more effective than ceftazidime. At the 1g dose, **ceftolozane** showed efficacy equivalent to that of ceftazidime.

Table 3: In Vivo Efficacy in a Rabbit Pneumonia Model against *P. aeruginosa*

Treatment Group	Mean Pulmonary Bacterial Load (\log_{10} CFU/g of lung)	Reference
Control	6.3 ± 0.9	
Ceftolozane (1g)	4.9 ± 0.3	
Ceftolozane (2g)	3.6 ± 0.3	
Ceftazidime	4.8 ± 0.2	
Imipenem	3.9 ± 0.3	
Piperacillin/Tazobactam	5.5 ± 0.8	

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The primary PK/PD index associated with the efficacy of β -lactam antibiotics is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). For critically ill patients, a target of 100% fT > MIC is often suggested. Both **ceftolozane**/tazobactam and ceftazidime/avibactam are primarily eliminated by the kidneys, necessitating dose adjustments in patients with renal impairment. Pharmacokinetic simulations are employed to optimize dosing regimens to achieve the desired PK/PD targets.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacodynamic studies. Below are standardized protocols for key experiments cited in the comparison of **ceftolozane** and ceftazidime.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution:

- Preparation of Antibiotic Solutions: Stock solutions of **ceftolozane** and ceftazidime (with their respective β -lactamase inhibitors at a fixed concentration, e.g., 4 μ g/mL) are prepared. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

- **Inoculum Preparation:** Bacterial isolates are grown on an appropriate agar medium. Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- **Incubation:** The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- **Reading Results:** The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. Etest:

- **Inoculum Preparation:** A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
- **Inoculation:** A sterile cotton swab is dipped into the suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
- **Application of Etest Strips:** Etest strips, which have a predefined gradient of the antibiotic, are placed on the agar surface.
- **Incubation:** The plates are incubated under the same conditions as the broth microdilution method.
- **Reading Results:** An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Time-Kill Assay

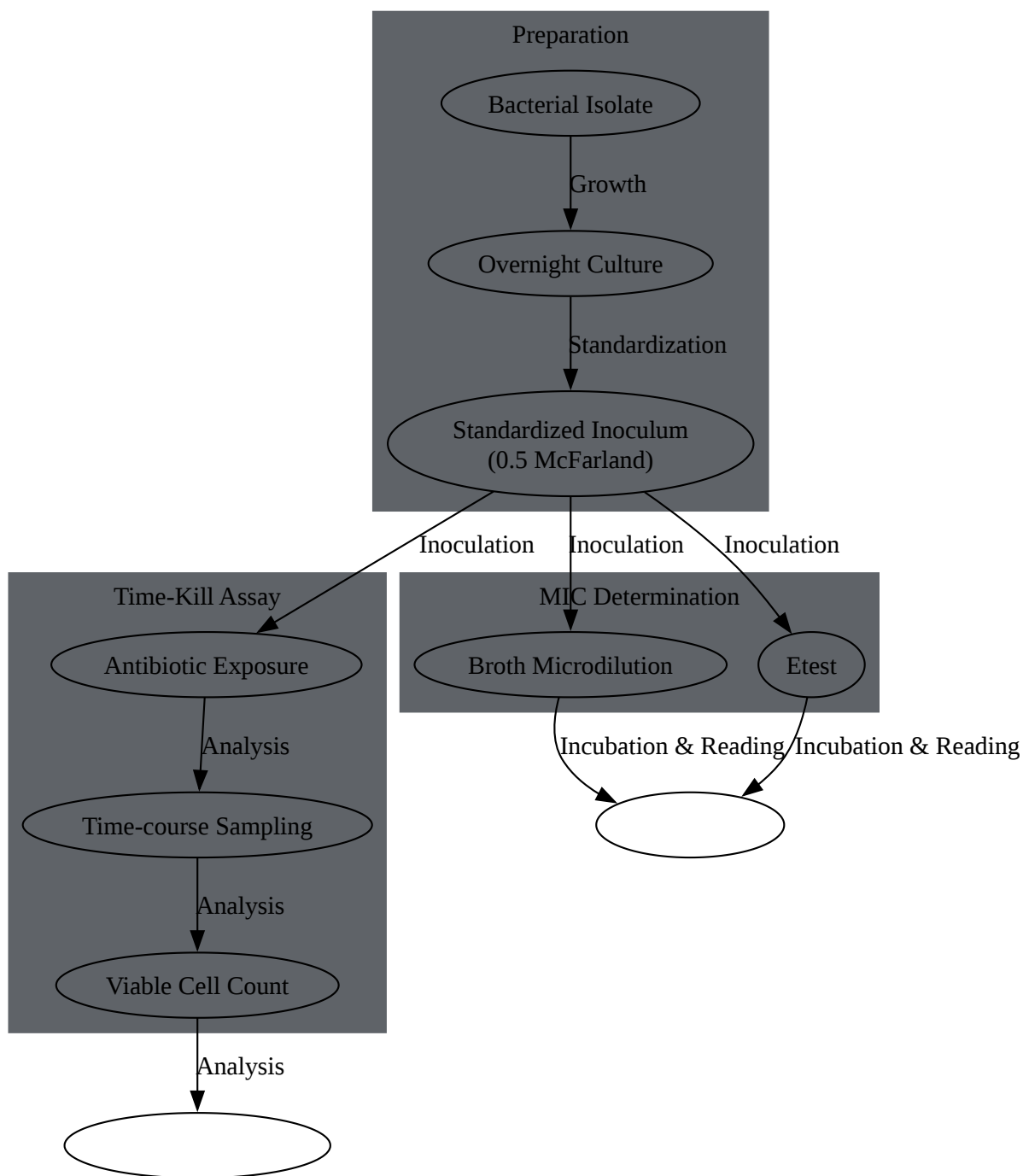
- **Preparation:** Log-phase bacterial cultures (approximately 10^6 CFU/mL) are prepared in CAMHB.
- **Antibiotic Exposure:** Antibiotics are added at concentrations corresponding to their free peak physiological levels.
- **Sampling:** Aliquots are removed from the cultures at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

- **Quantification:** The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
- **Analysis:** The change in bacterial count over time is plotted. Bactericidal activity is typically defined as a $\geq 3\text{-log}_{10}$ reduction in the initial bacterial inoculum.

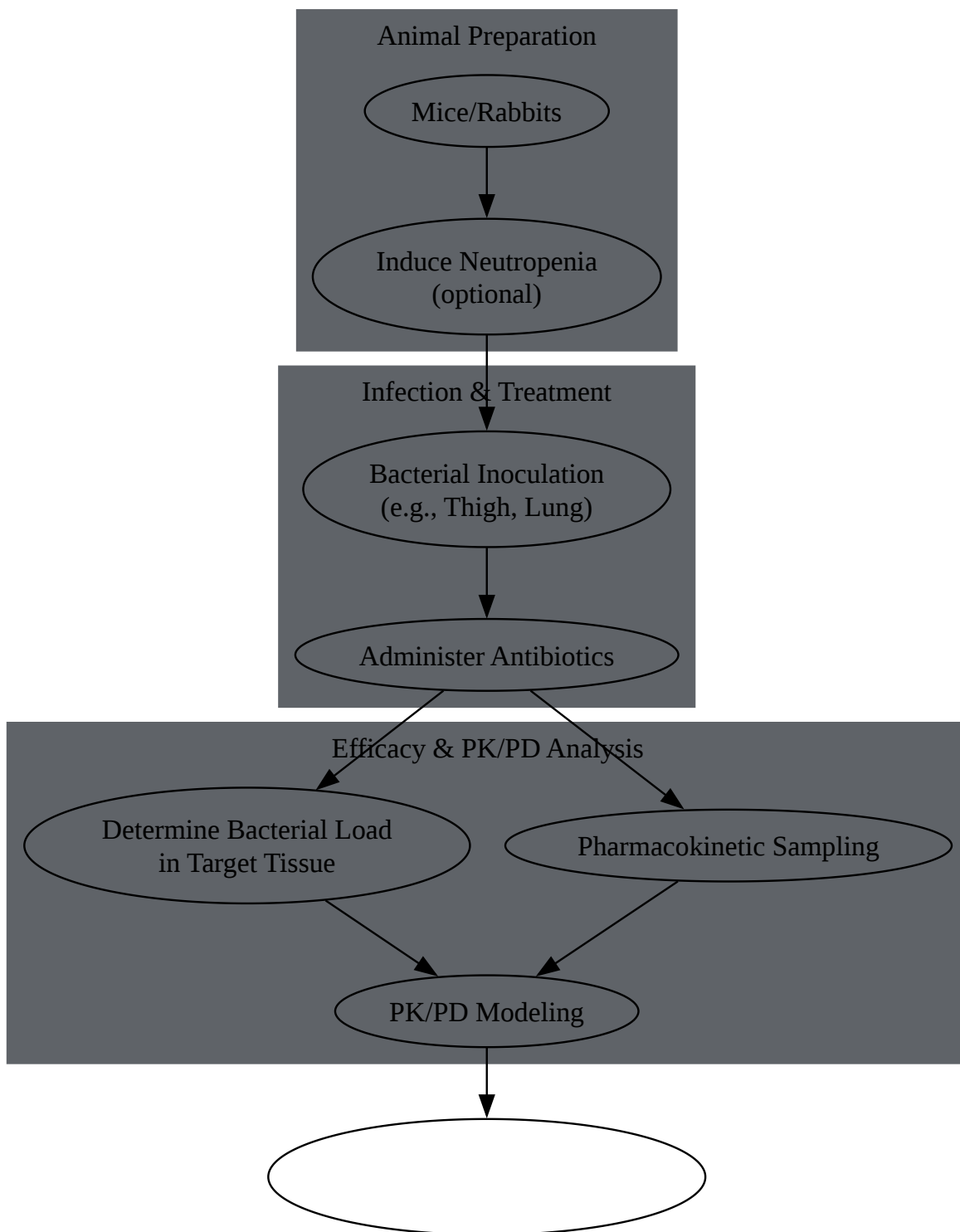
Animal Infection Model (Neutropenic Murine Thigh Infection Model)

- **Induction of Neutropenia:** Mice are rendered neutropenic by the administration of cyclophosphamide prior to infection. This minimizes the confounding effects of the host immune system.
- **Infection:** A standardized inoculum of the test organism (e.g., 10^6 - 10^7 CFU) is injected into the thigh muscle of the mice.
- **Treatment:** Antibiotic therapy is initiated at a specified time post-infection. Different dosing regimens are administered to different groups of animals.
- **Efficacy Assessment:** At the end of the treatment period (e.g., 24 or 48 hours), the mice are euthanized, and the thighs are excised and homogenized. The number of viable bacteria in the thigh tissue is quantified by plating serial dilutions.
- **PK/PD Analysis:** Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug. The relationship between drug exposure (e.g., $\%fT > MIC$) and the observed antibacterial effect (reduction in bacterial load) is then modeled.

Visualizing Experimental Workflows



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